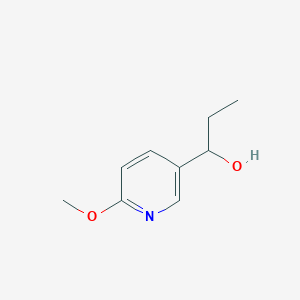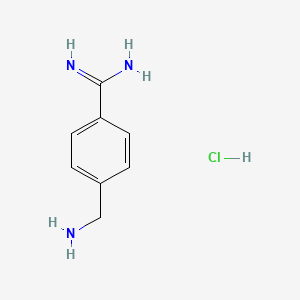
1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride is an organic compound with a complex structure. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride typically involves multiple steps. One common method starts with the synthesis of 1-methyl-4-piperidone, which is then reacted with piperazine to form 1-(1-Methyl-4-piperidinyl)piperazine . This intermediate is further reacted with 4-chloroacetophenone under specific conditions to yield the final product . The reaction conditions often include the use of solvents like methanol and the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-piperidinyl)piperazine
- 1-Methyl-4-(4-piperidinyl)piperazine
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
Uniqueness
1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride is unique due to its specific structural features that confer distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies .
Propriétés
Formule moléculaire |
C14H20ClNO |
|---|---|
Poids moléculaire |
253.77 g/mol |
Nom IUPAC |
1-[4-(1-methylpiperidin-4-yl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(2)10-8-14;/h3-6,14H,7-10H2,1-2H3;1H |
Clé InChI |
KEBWQNQVICUWMC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2CCN(CC2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzyl [(2R)-1-hydroxy-3-methoxypropan-2-yl]carbamate](/img/structure/B8411390.png)






![1-[4-(4-Chloro-2-hydroxybutoxy)phenyl]ethanone](/img/structure/B8411438.png)

![4-(furan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B8411456.png)

![3-Hydroxy-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B8411497.png)
